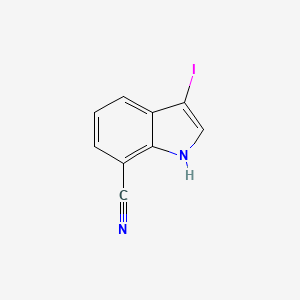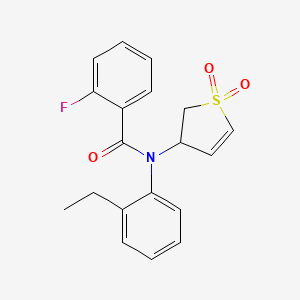![molecular formula C20H21N9OS B2691878 N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1021061-61-9](/img/structure/B2691878.png)
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes pyrimidine, piperazine, pyrazolo[3,4-d]pyrimidine, and thiophene moieties. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
-
Formation of Pyrimidine and Piperazine Intermediates: : The initial step involves the synthesis of pyrimidine and piperazine intermediates. These intermediates are often prepared through nucleophilic substitution reactions, where a pyrimidine derivative reacts with a piperazine derivative under basic conditions .
-
Construction of Pyrazolo[3,4-d]pyrimidine Core: : The next step involves the formation of the pyrazolo[3,4-d]pyrimidine core. This is typically achieved through cyclization reactions, where the pyrimidine and piperazine intermediates undergo intramolecular cyclization in the presence of a suitable catalyst .
-
Attachment of Thiophene-2-carboxamide Moiety: : The final step involves the attachment of the thiophene-2-carboxamide moiety to the pyrazolo[3,4-d]pyrimidine core. This is usually done through amide bond formation reactions, where the carboxylic acid group of thiophene-2-carboxylic acid reacts with the amine group of the pyrazolo[3,4-d]pyrimidine intermediate in the presence of a coupling reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include:
-
Batch Reactors: : Large-scale batch reactors are used to carry out the multi-step synthesis. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to ensure efficient production .
-
Continuous Flow Reactors: : Continuous flow reactors are also employed for the industrial production of this compound. These reactors offer advantages such as improved reaction control, higher efficiency, and scalability .
化学反应分析
Types of Reactions
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, where the thiophene moiety is oxidized to form sulfoxides or sulfones .
-
Reduction: : Reduction reactions can be performed on the pyrimidine and pyrazolo[3,4-d]pyrimidine rings, leading to the formation of dihydro derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the piperazine moiety is substituted with other nucleophiles .
Common Reagents and Conditions
-
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) .
-
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions .
-
Substitution: : Nucleophiles such as amines, thiols, and halides are used in substitution reactions .
Major Products
-
Oxidation: : Sulfoxides and sulfones are the major products formed from oxidation reactions .
-
Reduction: : Dihydro derivatives are the major products formed from reduction reactions .
-
Substitution: : Substituted derivatives with various functional groups are the major products formed from substitution reactions .
科学研究应用
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
-
Biology: : The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in biological studies to investigate its effects on different biological systems .
-
Medicine: : The compound is being explored for its potential therapeutic applications. It has shown promise as a lead compound in the development of new drugs for the treatment of various diseases .
-
Industry: : The compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in materials science and nanotechnology .
作用机制
The mechanism of action of N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
-
Molecular Targets: : The compound targets specific enzymes and receptors in biological systems. For example, it inhibits the activity of certain kinases and enzymes involved in cell signaling pathways .
-
Pathways Involved: : The compound modulates various cellular pathways, including apoptosis, cell proliferation, and inflammation. It affects the expression of genes and proteins involved in these pathways .
相似化合物的比较
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
-
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: : This compound shares structural similarities with the target compound but differs in the presence of the pyrazine and pyridine moieties .
-
4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1-(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide: : This compound features a naphthyridine core and a nitrophenyl group, making it distinct from the target compound .
-
N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e]thiazin-2-yl)piperazine-1-carbothioamide: : This compound contains a benzo[e]thiazin core and a chlorophenyl group, which are different from the structural elements of the target compound .
The uniqueness of this compound lies in its combination of pyrimidine, piperazine, pyrazolo[3,4-d]pyrimidine, and thiophene moieties, which contribute to its diverse chemical and biological properties.
属性
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N9OS/c30-19(16-3-1-12-31-16)21-6-7-29-18-15(13-26-29)17(24-14-25-18)27-8-10-28(11-9-27)20-22-4-2-5-23-20/h1-5,12-14H,6-11H2,(H,21,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVELFRYUVJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CS4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N9OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2691798.png)

![N-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2691804.png)
![8-[(2E)-2-butan-2-ylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2691805.png)

amine](/img/structure/B2691807.png)



![4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile](/img/structure/B2691814.png)
![(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2691817.png)

